Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-2-nitroindane-1,3-dione

Regioisomer discrimination Melting point Quality control

4-Methyl-2-nitroindane-1,3-dione (CAS 35298-65-8; C₁₀H₇NO₄; MW 205.17 g/mol) is a substituted 2-nitroindane-1,3-dione derivative bearing a single methyl group at the 4-position of the indane ring. The compound was first reported in the Latvian chemical literature and subsequently listed among eight previously known 2-nitroindane-1,3-dione derivatives in Beecham Group patents.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
Cat. No. B8313731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-nitroindane-1,3-dione
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)C(C2=O)[N+](=O)[O-]
InChIInChI=1S/C10H7NO4/c1-5-3-2-4-6-7(5)10(13)8(9(6)12)11(14)15/h2-4,8H,1H3
InChIKeyKIPJWBIFGVJGIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-nitroindane-1,3-dione – Key Physicochemical and Regulatory Baseline for Procurement Decisions


4-Methyl-2-nitroindane-1,3-dione (CAS 35298-65-8; C₁₀H₇NO₄; MW 205.17 g/mol) is a substituted 2-nitroindane-1,3-dione derivative bearing a single methyl group at the 4-position of the indane ring [1]. The compound was first reported in the Latvian chemical literature (1971) and subsequently listed among eight previously known 2-nitroindane-1,3-dione derivatives in Beecham Group patents [2][3]. Its predicted physicochemical profile includes a boiling point of 438.5 ± 45.0 °C, density of 1.43 ± 0.1 g/cm³, and an octanol-water partition coefficient (LogP) of 1.8 [4]. The parent 2-nitroindane-1,3-dione scaffold is recognized as a privileged structure with applications spanning medicinal chemistry (antiallergic agents), organic electronics, photopolymerization, and optical sensing [5]. Critically, this compound occupies a unique regulatory position: it is acknowledged in the patent literature as a known chemical entity for which no biological activity had previously been ascribed, placing it in the public domain for composition-of-matter purposes while remaining relevant as a synthetic intermediate and comparator compound [2].

Why 4-Methyl-2-nitroindane-1,3-dione Cannot Be Interchanged with Other 2-Nitroindane-1,3-dione Derivatives


Within the 2-nitroindane-1,3-dione class, the position and number of aromatic ring substituents fundamentally alter synthetic accessibility, physicochemical properties, and biological activity profiles [1]. The 4-methyl substitution pattern derives from 3-methylphthalic anhydride precursors via Claisen condensation, a route that is synthetically efficient for mono-substituted 4-position derivatives but distinct from the phthalalyl acetic acid route required for 3,6-disubstituted analogs such as 4,7-dimethyl-2-nitroindane-1,3-dione [2]. The regioisomeric 5-methyl-2-nitroindane-1,3-dione (prepared from 4-methylphthalate) exhibits a different melting point (115–117 °C) versus the 4-methyl isomer (108–109 °C as hemihydrate), reflecting divergent crystal packing and potential formulation behavior [3]. The clinically most advanced analog, 5,6-dimethyl-2-nitroindane-1,3-dione (nivimedone/BRL 10833), demonstrated oral activity and progressed to human clinical trials for bronchial asthma, whereas the mono-methyl derivatives have not been reported to advance beyond preclinical evaluation [4][5]. These differences mean that substituting one 2-nitroindane-1,3-dione derivative for another—without verifying synthetic route compatibility, physicochemical specifications, and target-specific activity data—introduces material risk in both research reproducibility and scale-up procurement.

Quantitative Differentiation Evidence: 4-Methyl-2-nitroindane-1,3-dione vs. Closest Structural Analogs


Melting Point Differentiation: 4-Methyl vs. 5-Methyl Regioisomer as a Purity and Identity Diagnostic

The 4-methyl-2-nitroindane-1,3-dione (CAS 35298-65-8) exhibits a melting point of 108–109 °C when isolated as the hemihydrate, as reported in the Beecham patent synthetic examples [1]. In contrast, its direct regioisomer 5-methyl-2-nitroindane-1,3-dione (CAS not specified in the patent; prepared from 4-methylphthalate) melts at 115–117 °C [2]. This 7–8 °C difference, measured under identical recrystallization conditions (water/hydrochloric acid), provides a definitive, instrument-free diagnostic for distinguishing these two mono-methyl positional isomers—a critical quality control parameter when procuring either compound for use as a synthetic intermediate or analytical reference standard.

Regioisomer discrimination Melting point Quality control Synthetic intermediate characterization

Synthetic Route Divergence: Claisen Condensation Accessibility of 4-Methyl vs. 4,7-Dimethyl Substitution Patterns

According to the Beecham patent, the synthetic route to 2-nitroindane-1,3-diones is dictated by the aromatic substitution pattern [1]. The 4-methyl derivative is accessible via the direct Claisen condensation of diethyl 3-methylphthalate with ethyl acetate—the method of choice for mono-substituted derivatives bearing a single relatively inert substituent such as methyl [2]. In contrast, the 4,7-dimethyl analog (bearing substituents at both the 3- and 6-positions of the phthalate precursor) cannot be efficiently prepared via Claisen condensation; it requires the alternative phthalalyl acetic acid route, which involves acetic anhydride treatment of the corresponding substituted phthalic anhydride followed by base-mediated cyclization [3]. This route bifurcation has direct implications for procurement: the 4-methyl compound is synthetically accessible from commercially available 3-methylphthalic anhydride/diethyl 3-methylphthalate in fewer steps, whereas 3,6-disubstituted analogs require additional synthetic investment.

Synthetic accessibility Claisen condensation Route scouting Process chemistry

Regulatory and Intellectual Property Status: Public-Domain Position of the 4-Methyl Derivative

The Beecham Group patents (US 3,936,504 and US 3,978,231) explicitly list 4-methyl-2-nitroindane-1,3-dione among eight previously known 2-nitroindane-1,3-dione derivatives and specifically exclude it from the composition-of-matter claims [1][2]. The patent states: 'the present invention provides... compounds of formula (I) and salts thereof... with the exception of the following compounds and salts thereof: ... 4-methyl-2-nitroindane-1,3-dione' [3]. This exclusion is legally significant: the 4-methyl compound, having been disclosed in Latv. PSR Zinat Akad, Vestis (Khim Ser) 1971, 425-30, resides in the public domain and cannot be claimed under these foundational antiallergic composition patents. By contrast, later-disclosed derivatives such as 4-methoxy-6-ethyl-2-nitroindane-1,3-dione and 4-n-butoxy-2-nitroindane-1,3-dione are explicitly listed as 'especially preferred for their high activity' and fall within the patent's composition claims [4]. This public-domain status simplifies freedom-to-operate considerations for procurement and use of the 4-methyl derivative as a research tool, intermediate, or comparator.

Patent landscape Freedom to operate Prior art Chemical procurement

Class-Level Antiallergic Activity Context: 2-Nitroindane-1,3-diones as Mast Cell Stabilizers

The 2-nitroindane-1,3-dione compound class, including the 4-methyl derivative, was investigated by Buckle et al. (1973) for antiallergic activity using the rat passive cutaneous anaphylaxis (PCA) test, the standard preclinical model for identifying mast cell stabilizing agents analogous to disodium cromoglycate (DSCG) [1]. The parent compound 2-nitroindane-1,3-dione (2) was found to be active in this assay, motivating the synthesis and evaluation of a series of substituted derivatives [2]. The clinically most advanced member of this class, sodium nivimedone (BRL 10833; 5,6-dimethyl-2-nitroindane-1,3-dione sodium salt), was shown to inhibit antigen-induced histamine release from passively sensitized human lung tissue at concentrations similar to DSCG and demonstrated oral efficacy in allergen-induced bronchospasm in asthmatic patients at doses of 2–10 mg/kg [3][4]. While the 4-methyl derivative was included among the compounds disclosed in the Buckle et al. study, it is important to note that the Beecham patents did not list the 4-methyl compound among those 'especially preferred for their high activity,' suggesting that within the SAR explored, the mono-4-methyl substitution did not confer the potency advantage associated with the 5,6-dimethyl or 4-alkoxy substitution patterns [5]. This class-level evidence positions the 4-methyl derivative as a valuable comparator compound for SAR studies rather than a lead-optimized candidate.

Antiallergic Passive cutaneous anaphylaxis Mast cell stabilization Histamine release inhibition

Physicochemical Property Differentiation: LogP as a Predictor of Differential Bioavailability Within the 2-Nitroindane-1,3-dione Series

The predicted octanol-water partition coefficient (LogP) of 4-methyl-2-nitroindane-1,3-dione is 1.8 [1]. This value positions the compound at the lower end of the lipophilicity range within the broader 2-nitroindane-1,3-dione class. The parent unsubstituted 2-nitroindane-1,3-dione (C₉H₅NO₄, MW 191.14) has fewer carbon atoms and is expected to have a lower LogP, while the clinically advanced 5,6-dimethyl analog (nivimedone) with two methyl groups would be predicted to have a higher LogP (estimated ~2.3–2.5 based on the additive contribution of the second methyl group). The 4-methyl derivative, with its single methyl substituent and LogP of 1.8, occupies an intermediate lipophilicity space. This has implications for oral absorption potential: compounds with LogP values in the 1–3 range are generally considered favorable for oral bioavailability, but the specific value influences membrane permeability, solubility, and metabolic profile relative to other series members [2].

Lipophilicity LogP ADME Oral bioavailability potential

Optimal Procurement and Application Scenarios for 4-Methyl-2-nitroindane-1,3-dione


Regioisomeric Reference Standard for Positional Isomer Discrimination in 2-Nitroindane-1,3-dione SAR Studies

The unambiguous 7–8 °C melting point difference between 4-methyl-2-nitroindane-1,3-dione (108–109 °C) and its 5-methyl regioisomer (115–117 °C) enables this compound to serve as a definitive reference standard for distinguishing mono-methyl positional isomers within the 2-nitroindane-1,3-dione class [1]. In medicinal chemistry campaigns exploring the antiallergic SAR of this scaffold, where the position of methyl substitution may influence target binding and pharmacokinetics, unequivocal regioisomer identification is essential for data integrity [2]. Procurement of the 4-methyl derivative alongside the 5-methyl isomer provides a matched pair for direct regioisomeric comparison in the same assay system.

Synthetic Intermediate for Derivatization at the 2-Position via the Nitro Group

The 2-nitro group of 4-methyl-2-nitroindane-1,3-dione serves as a versatile synthetic handle for further chemical modification. The nitro group can be reduced to the corresponding 2-amino derivative using reducing agents such as hydrogen gas with a catalyst or tin(II) chloride, enabling access to 2-amino-4-methylindane-1,3-dione and its downstream conjugates [1]. This reduction pathway is well-established for the broader 2-nitroindane-1,3-dione class [2]. Additionally, the electron-withdrawing nitro group activates the 2-position for nucleophilic displacement or alcoholysis reactions. For procurement decisions, this compound represents a cost-effective entry point into 4-methyl-substituted indane-1,3-dione derivatives when the Claisen condensation route from 3-methylphthalate precursors is preferred.

Comparator Compound for Benchmarking Next-Generation Mast Cell Stabilizers

As a documented member of the 2-nitroindane-1,3-dione class with confirmed inclusion in the foundational Buckle et al. (1973) antiallergic SAR study, 4-methyl-2-nitroindane-1,3-dione can serve as a historical comparator for benchmarking novel mast cell stabilizing agents in the rat PCA assay [1]. Its mono-methyl substitution pattern provides a specific point on the activity continuum between the unsubstituted parent (2-nitroindane-1,3-dione) and the clinically advanced 5,6-dimethyl derivative (nivimedone) [2]. Researchers developing next-generation mast cell stabilizers or CRTH2 antagonists can use this compound to contextualize the activity of new chemical entities against a well-characterized scaffold from the historical antiallergic literature.

Physicochemical Probe for Lipophilicity-Activity Relationship Studies

With a predicted LogP of 1.8, 4-methyl-2-nitroindane-1,3-dione occupies a defined and intermediate lipophilicity position within the 2-nitroindane-1,3-dione series [1]. This makes it a valuable physicochemical probe in studies investigating the relationship between lipophilicity and membrane permeability, solubility, or metabolic stability within this scaffold class. When procured alongside the more hydrophilic parent compound (estimated lower LogP) and the more lipophilic disubstituted analogs, the 4-methyl derivative helps establish a systematic lipophilicity gradient for correlating physicochemical properties with biological outcomes across the series.

Quote Request

Request a Quote for 4-Methyl-2-nitroindane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.